3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole
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Description
“3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is a useful intermediate used in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular formula of “3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is C3H4BrN3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Coordination Chemistry and Ligand Design
3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole serves as a ligand for transition metals, enabling the creation of coordination complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Researchers explore the unique bonding interactions between the triazole ring and metal ions, leading to novel compounds with tailored properties .
Catalysis in Ester Synthesis
This compound belongs to a family of 1,2,4-triazoles capable of accepting and transferring acyl groups during synthetic reactions. Specifically, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole acts as a catalyst for ester synthesis. For instance, it facilitates the preparation of esters like 2,2-dimethylacetoacetic acid ethyl ester. Researchers appreciate its efficiency and selectivity in promoting acylation reactions .
Antiproliferative Activity
Although not widely studied, some derivatives of 1,2,4-triazoles exhibit antiproliferative properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrates potent antiproliferative effects against MV4-11 cells. Further investigations into the antitumor potential of related compounds may reveal additional applications .
Substituted Triazoles and Medicinal Chemistry
Researchers use 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole as an intermediate in the synthesis of substituted triazoles. These derivatives often serve as building blocks in medicinal chemistry. By modifying the triazole scaffold, scientists explore potential drug candidates, including antifungal, antiviral, and anticancer agents .
Agrochemicals and Plant Protection
Phenoxy-substituted triazoles have gained attention in agrochemical research. While specific studies on 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole are limited, its structural features suggest potential applications as fungicides, herbicides, or plant growth regulators. Investigating its effects on plant physiology and pests could yield valuable insights .
Materials Science and Functional Materials
Given its unique structure, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole may find use in materials science. Researchers explore its properties as a building block for functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. By incorporating this compound into novel architectures, they aim to enhance device performance .
properties
IUPAC Name |
3-bromo-1-methyl-5-phenoxy-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFOUPXCZOZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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